molecular formula C13H15ClN2 B2902458 6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride CAS No. 2225135-95-3

6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride

Cat. No.: B2902458
CAS No.: 2225135-95-3
M. Wt: 234.73
InChI Key: BYYNVHXESVTVDZ-UHFFFAOYSA-N
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Description

6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride is a chemical compound with the molecular formula C13H14N2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiroheptane and a phenyl group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield primary or secondary amines .

Scientific Research Applications

6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a spirocyclic core, a phenyl group, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12;/h1-5,15H,6-7,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYNVHXESVTVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C#N)C3=CC=CC=C3)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225135-95-3
Record name 6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride
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